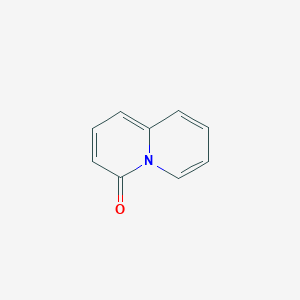

Quinolizin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolizin-4-one is a heterocyclic compound characterized by a bridgehead nitrogen atom. This compound exhibits unique physicochemical properties, such as polar zwitterionic character and low logP value. This compound and its derivatives are known for their broad spectrum of bioactivities, including selective activation of M1 muscarinic receptors, inhibition of HIV integrase and phosphoinositide-3-kinase, and anti-ulcerative and anti-allergic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinolizin-4-one can be synthesized through various methods. One notable approach involves the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating three enzymes: phenylacetate-CoA ligase from Penicillium chrysogenum, malonyl-CoA synthase from Arabidopsis thaliana, and a type III polyketide synthase from Huperzia serrata . Another method involves a dearomatization–rearomatization strategy, which allows for the construction of poly-substituted and fused 4H-quinolizin-4-ones via direct ortho C–H bond functionalization of pyridines under metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis approach mentioned above holds potential for scalable production due to its environmentally friendly nature and the use of engineered microorganisms .

Chemical Reactions Analysis

Types of Reactions: Quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the synthesis of 3-amino-6,7-dihydroferroceno[a]this compound derivatives involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound derivatives include azlactones, malonic acid, and methylmalonic acid. Reaction conditions often involve the use of enzymes or metal-free conditions for specific functionalizations .

Major Products: The major products formed from these reactions include various substituted this compound derivatives, such as 2-hydroxy-3-methyl-4H-quinolizinone-4-one and 3-amino-6,7-dihydroferroceno[a]this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates M1 muscarinic receptors, which play a role in various physiological processes. Additionally, it inhibits HIV integrase and phosphoinositide-3-kinase, which are crucial enzymes in viral replication and cell signaling pathways, respectively .

Comparison with Similar Compounds

- Quinolizidines

- Quinolones

- Acridones

Comparison: Quinolizin-4-one is unique due to its polar zwitterionic character and low logP value, which contribute to its broad spectrum of bioactivities. Unlike quinolizidines, which are fully saturated heterocyclic systems, this compound retains its aromaticity, enhancing its biological activity. Compared to quinolones and acridones, this compound exhibits distinct physicochemical properties and bioactivities, making it a valuable compound in drug research and development .

Properties

CAS No. |

491-42-9 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

quinolizin-4-one |

InChI |

InChI=1S/C9H7NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h1-7H |

InChI Key |

ZUVKZCTUVRLOAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=CC(=O)N2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)

![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)